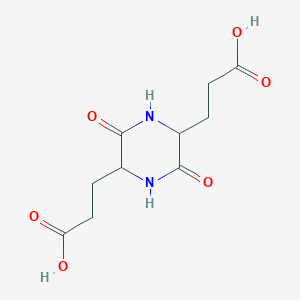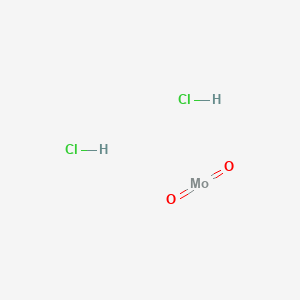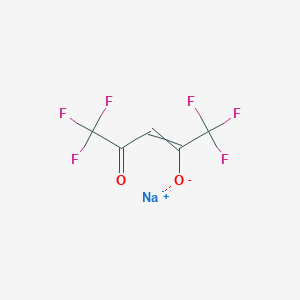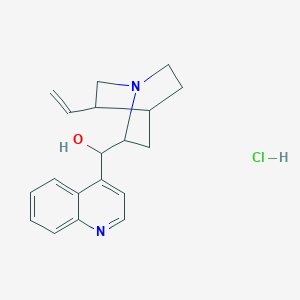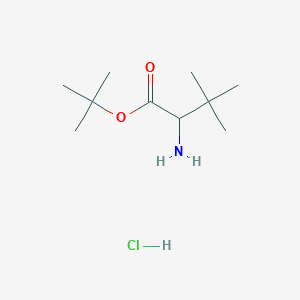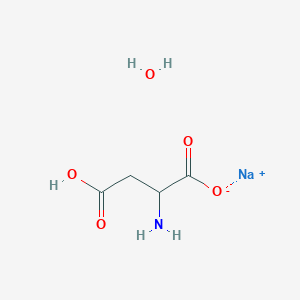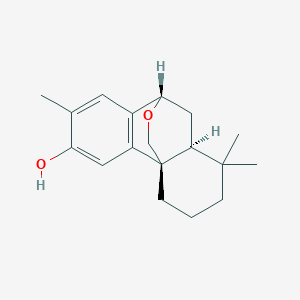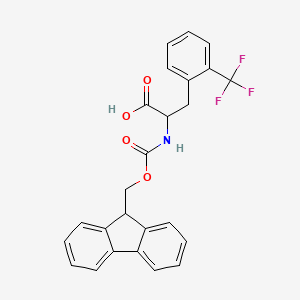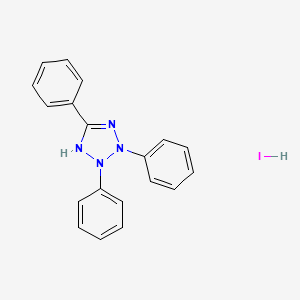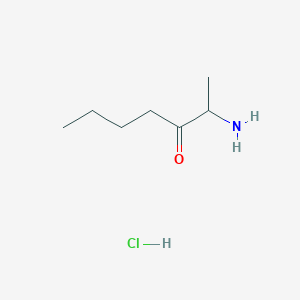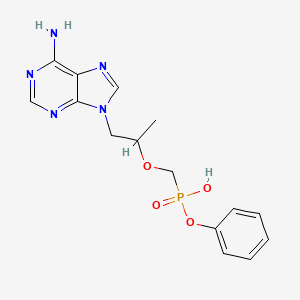
Tenofovir alafenamide Intermediate 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenofovir alafenamide Intermediate 1 is a key compound in the synthesis of tenofovir alafenamide fumarate, an antiretroviral medication used primarily for the treatment of chronic hepatitis B virus infection and HIV-1 infection . This intermediate plays a crucial role in the production of tenofovir alafenamide fumarate, which is known for its greater stability in plasma compared to its predecessor, tenofovir disoproxil fumarate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tenofovir alafenamide Intermediate 1 involves several steps, starting from readily available precursors. One common synthetic route includes the use of ®-propylene carbonate as a chiral pool to introduce the desired chirality . The intermediate can also be synthesized using regioselective and stereoselective reactions to achieve high enantiomeric excess . Key steps in the synthesis include the use of Mitsunobu reaction to invert the configuration of chiral carbon .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-performance liquid chromatography (HPLC) for chiral analysis and purification .
Análisis De Reacciones Químicas
Types of Reactions
Tenofovir alafenamide Intermediate 1 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl compounds to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or tosylates.
Major Products
The major products formed from these reactions include various chiral intermediates that are further processed to produce tenofovir alafenamide fumarate .
Aplicaciones Científicas De Investigación
Tenofovir alafenamide Intermediate 1 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of tenofovir alafenamide fumarate.
Biology: Studied for its role in the inhibition of viral replication.
Medicine: Essential in the development of antiviral therapies for chronic hepatitis B and HIV-1 infections.
Industry: Utilized in the large-scale production of tenofovir alafenamide fumarate for pharmaceutical use.
Mecanismo De Acción
The mechanism of action of Tenofovir alafenamide Intermediate 1 involves its conversion to tenofovir alafenamide fumarate, which is then metabolized to tenofovir . Tenofovir acts as a nucleotide analog reverse transcriptase inhibitor, blocking the reverse transcriptase enzyme and preventing viral replication . This mechanism is crucial for its antiviral efficacy against hepatitis B virus and HIV-1 .
Comparación Con Compuestos Similares
Comparison with Other Compounds
Tenofovir alafenamide Intermediate 1 is compared with other similar compounds such as tenofovir disoproxil fumarate and entecavir . While tenofovir disoproxil fumarate is also used for the treatment of hepatitis B and HIV-1, tenofovir alafenamide fumarate offers improved bone and renal safety .
List of Similar Compounds
- Tenofovir disoproxil fumarate
- Entecavir
- Lamivudine
This compound stands out due to its role in producing a more stable and safer antiretroviral medication .
Propiedades
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N5O4P/c1-11(7-20-9-19-13-14(16)17-8-18-15(13)20)23-10-25(21,22)24-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,21,22)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAMCOCNZJPJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N5O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(8-Hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate](/img/structure/B13393590.png)
